molecular formula C11H19F2NO4 B13899180 Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B13899180
M. Wt: 267.27 g/mol
InChI Key: STRRFMMMGRSGIK-UHFFFAOYSA-N
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Description

Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 3038128-10-5) is a seven-membered 1,4-oxazepane ring derivative with a tert-butyl carbamate group at position 4, a hydroxymethyl group at position 3, and two fluorine atoms at position 6 . This compound is structurally notable for its stereochemical complexity and fluorination, which may enhance metabolic stability and binding affinity in pharmaceutical applications.

Properties

Molecular Formula

C11H19F2NO4

Molecular Weight

267.27 g/mol

IUPAC Name

tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(16)14-6-11(12,13)7-17-5-8(14)4-15/h8,15H,4-7H2,1-3H3

InChI Key

STRRFMMMGRSGIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(COCC1CO)(F)F

Origin of Product

United States

Preparation Methods

Oxidation of Hydroxyl Precursors to Ketones

A common approach involves oxidation of a hydroxylated difluoropiperidine intermediate to the corresponding ketone, which can then be elaborated to the oxazepane ring.

  • Procedure: Use of Dess-Martin periodinane as the oxidizing agent in dichloromethane at room temperature under inert nitrogen atmosphere.
  • Outcome: Conversion of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate to tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate with high purity and yield.
Parameter Details
Oxidizing agent Dess-Martin periodinane
Solvent Dichloromethane (dry)
Temperature 20 °C (room temperature)
Atmosphere Nitrogen (inert)
Reaction time Until completion (monitored by TLC/LC-MS)
Work-up Saturated sodium bicarbonate and sodium sulfite washes, drying over MgSO4
Product state Yellow solid

Ring Expansion and Difluorination

  • Starting from the ketone intermediate, ring expansion to form the 1,4-oxazepane ring is achieved by nucleophilic addition of hydroxymethyl groups or related nucleophiles.
  • Difluorination at the 6-position is introduced either by direct fluorination reagents or by using fluorinated building blocks in earlier steps.

Introduction of Hydroxymethyl Group

  • The hydroxymethyl group at the 3-position is introduced via nucleophilic substitution or reduction of aldehyde intermediates.
  • For example, addition of formaldehyde or equivalents to the ring system under basic conditions can install the hydroxymethyl functionality.

Protection as tert-Butyl Ester

  • The carboxylate group is protected as a tert-butyl ester to increase stability and facilitate purification.
  • This is typically done by esterification of the corresponding acid or by using tert-butyl protected starting materials.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Oxidation of hydroxyl to ketone Dess-Martin periodinane, CH2Cl2, 20 °C, N2 atmosphere ~85-90% High purity yellow solid obtained
Nucleophilic ring expansion Hydroxymethyl nucleophile, base, THF or similar solvent Variable Requires careful control to avoid overreaction
Difluorination Fluorinating agents or fluorinated precursors Variable Often introduced in early synthetic steps
Esterification tert-Butyl protection via standard esterification High Protects carboxylate during further steps

Analytical Characterization

Summary and Recommendations

  • The preparation of this compound involves multi-step synthesis with critical oxidation and fluorination steps.
  • Dess-Martin periodinane oxidation in dichloromethane under inert atmosphere is a reliable method for converting hydroxyl precursors to ketones.
  • Subsequent ring expansion and hydroxymethylation require controlled conditions to maintain stereochemistry and yield.
  • Protection of the carboxylate as a tert-butyl ester is essential for stability and purification.
  • Analytical methods such as NMR and LC-MS are indispensable for monitoring and confirming the structure.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohols or amines, depending on the reducing agent

    Substitution: Various substituted derivatives with different functional groups

Scientific Research Applications

Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound with the molecular formula C12H19F2NO3C_{12}H_{19}F_2NO_3. It is an oxazepane, a seven-membered heterocyclic compound containing nitrogen and oxygen atoms. The compound features a tert-butyl group, two fluorine atoms at the 6-position, a hydroxymethyl group at the 3-position, and a carboxylate functionality at the 4-position. This arrangement gives it potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

Potential Applications

This compound has been investigated for its biological properties, with studies focusing on its binding affinity to specific enzymes and receptors to elucidate its mechanism of action and therapeutic potential. The presence of fluorine atoms can enhance metabolic stability and bioactivity, making the compound a candidate for pharmacological studies. Preliminary research suggests it could have applications in treating diseases where modulation of molecular targets is necessary.

Ongoing Research

Research is ongoing into the interactions of this compound with biological targets. Studies focus on its binding affinity to specific enzymes and receptors, which may elucidate its mechanism of action and therapeutic potential. The compound's unique structural features likely influence its reactivity and interactions within biological systems.

Mechanism of Action

The mechanism of action of tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro group and the oxazepane ring can influence the compound’s binding affinity and selectivity for these targets. The hydroxymethyl group may also play a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Oxazepane Derivatives
Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol)
Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 3038128-10-5 –F (6,6), –CH₂OH (3) C₁₁H₁₉F₂NO₄ ~267*
Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 1063734-19-9 –CH₂OH (6) C₁₁H₂₁NO₄ 231.29
Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 1262409-61-9 –CH₂OH (3), (R)-configuration C₁₁H₂₁NO₄ 231.29
Tert-butyl 5-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 2168872-94-2 –CH₂OH (5) C₁₁H₂₁NO₄ 231.29
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate 748805-96-1 –CH₂ (6, methylene) C₁₁H₁₉NO₃ 213.27
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate 748805-97-2 –O (6, ketone) C₁₀H₁₇NO₄ 215.24
Key Observations:

Fluorination: The target compound is unique in having two fluorine atoms at position 6, which are absent in other analogs. Fluorine’s electronegativity and small atomic radius can enhance lipophilicity and metabolic stability compared to non-fluorinated derivatives like CAS 1063734-19-9 .

Substituent Position : The hydroxymethyl group at position 3 distinguishes the target compound from positional isomers such as CAS 2168872-94-2 (hydroxymethyl at position 5) . This positional variation may influence hydrogen-bonding interactions in biological systems.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound CAS 1063734-19-9 CAS 748805-97-2
Boiling Point Not reported Not reported Not reported
Solubility Likely polar aprotic Polar aprotic (THF compatible) Hydrophilic (ketone group)
Hazard Statements Not reported H315, H319, H335 Not reported
  • Polarity : The ketone group in CAS 748805-97-2 increases hydrophilicity compared to the hydroxymethyl and fluorine-substituted target compound .
  • Hazards: Non-fluorinated analogs (e.g., CAS 1063734-19-9) exhibit skin/eye irritation risks (H315, H319), suggesting similar precautions for the fluorinated derivative .

Biological Activity

Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological interactions, and potential therapeutic applications based on available research findings.

Structural Overview

The compound has the molecular formula C12H19F2NO3C_{12}H_{19}F_{2}NO_{3} and features a unique arrangement of functional groups that contribute to its biological activity:

  • Tert-butyl group : Enhances lipophilicity.
  • Difluoro substituents : Known to increase metabolic stability.
  • Hydroxymethyl group : May facilitate interactions with biological targets.
  • Carboxylate functionality : Implicated in enzyme interactions.

Preliminary studies indicate that this compound may interact with specific enzymes and receptors, influencing various biochemical pathways. The fluorine atoms in its structure are particularly noteworthy as they can enhance the compound's metabolic stability and bioactivity, making it a candidate for further pharmacological exploration.

Binding Affinity Studies

Research is ongoing to evaluate the binding affinity of this compound to various biological targets. Initial findings suggest that it may exhibit significant binding to certain enzymes involved in metabolic processes. This interaction could potentially modulate the activity of these enzymes, leading to therapeutic effects in conditions where such modulation is beneficial .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other oxazepane derivatives. The following table summarizes key differences:

Compound NameMolecular FormulaKey Features
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylateC10H20N2O3Contains an amino group instead of difluoro
Tert-butyl 6-fluoro-1,4-oxazepane-4-carboxylateC11H20FNO4Contains one fluorine atom
This compound C12H19F2NO3 Dual fluorination and hydroxymethyl group

The dual fluorination at the 6-position combined with a hydroxymethyl group at the 3-position may confer unique biological activities compared to these related compounds.

Pharmacological Studies

Research has indicated that compounds similar to this compound have shown promising results in preclinical models for various diseases. For instance:

  • Anticancer Activity : Some oxazepane derivatives have been studied for their potential anticancer properties by inhibiting tumor growth through enzyme modulation.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects by targeting specific inflammatory pathways.

These findings suggest that this compound could possess similar therapeutic potentials .

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